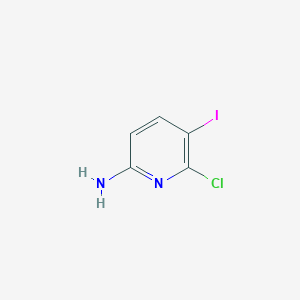

6-Chloro-5-iodopyridin-2-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 6-chloropyridin-2-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-5-iodopyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-Chloro-5-iodopyridin-2-amine serves as an important building block in the development of pharmaceuticals. Its halogenated structure enhances its reactivity and binding affinity, making it suitable for various biological applications.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated a series of substituted azaindoles derived from this compound, revealing significant antibacterial activity against Pseudomonas aeruginosa and antifungal effects against Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) ranged from 3.9 to 15.6 µg/ml, indicating promising potential for therapeutic use in treating infections caused by these pathogens .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit specific kinases, such as human cathepsin L and MEK1 kinase. These kinases are crucial in various signaling pathways associated with cancer progression. The halogen bonding interactions facilitated by the iodine atom enhance the binding affinity of the compound to these targets, demonstrating its potential as a lead compound in cancer therapy .

Synthetic Applications

This compound is utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex molecules.

Synthesis of Heterocycles

The compound acts as a precursor for synthesizing various heterocyclic compounds through reactions such as Sonogashira coupling and dehydrogenative coupling. These reactions leverage the reactivity of the halogen substituents to form new carbon-carbon bonds, enabling the construction of diverse molecular frameworks .

Catalytic Reactions

In catalytic hydrogenation reactions, this compound has been employed to facilitate the reduction of polar C=O and C=N bonds. This application is crucial for developing more complex organic molecules with desired functional groups .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its efficacy as a pharmaceutical agent.

Modifications for Enhanced Activity

A comprehensive study involved synthesizing various analogs by modifying different positions on the pyridine ring to evaluate their potency against Cryptosporidium parvum, a significant pathogen causing cryptosporidiosis. The structure-activity relationship (SAR) findings indicated that specific modifications could enhance potency while minimizing off-target effects, highlighting the importance of systematic exploration in drug design .

Table 1: Antimicrobial Activity of Azaindole Derivatives from this compound

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| Azaindole 1 | Pseudomonas aeruginosa | 7.8 |

| Azaindole 2 | Cryptococcus neoformans | 3.9 |

| Azaindole 3 | Cryptococcus neoformans | 15.6 |

Table 2: Structure-Activity Relationship Modifications

| Modification Position | Modification Type | Potency (EC50 µM) |

|---|---|---|

| 2-position | N to CH | 20 |

| 3-position | Iodine retention | 0.17 |

| 4-position | Methyl addition | 10 |

Mécanisme D'action

The mechanism of action of 6-Chloro-5-iodopyridin-2-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 6-Chloro-5-iodopyridin-2-amine

- CAS Number : 1221398-11-3

- Molecular Formula : C₅H₄ClIN₂

- Molecular Weight : 254.46 g/mol

- Purity : >98.00% (as per analytical certificate) .

Physical and Chemical Properties :

- Storage: Stable at 2–8°C in the dark; soluble in DMSO, ethanol, and other organic solvents depending on preparation methods .

- Applications : Primarily used as a research chemical in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares This compound with pyridine derivatives featuring halogen, alkyl, or functional group substitutions:

Comparative Analysis

Physicochemical Properties

- Solubility: The iodo-substituted compound has lower aqueous solubility compared to methyl or trifluoromethyl analogues, necessitating DMSO or ethanol for stock solutions . Methyl-substituted derivatives exhibit better solubility in common organic solvents like methanol or acetonitrile .

Stability :

- Iodine-containing compounds require strict storage at 2–8°C to prevent decomposition, whereas methylated derivatives are stable at room temperature .

Activité Biologique

6-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its antimicrobial and anticancer properties, making it a subject of interest for pharmaceutical research.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C5H4ClI N2 |

| Molecular Weight | 232.45 g/mol |

| Density | 2.139 g/cm³ |

| Boiling Point | 340.4 °C (predicted) |

| pKa | 1.12 |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of chlorine and iodine enhances its binding affinity to specific enzymes and receptors, which may inhibit their activity and interfere with cellular processes by forming reactive intermediates that modify biomolecules .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In a study published in Organic & Biomolecular Chemistry, the compound was evaluated against a range of microorganisms, demonstrating effective inhibition of growth at low concentrations .

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. It has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that the compound effectively reduced the viability of cancer cell lines such as HeLa and MCF-7 .

Case Study: Cancer Cell Line Testing

In a controlled laboratory setting, the efficacy of this compound was tested on HeLa cells:

- Cell Culture : HeLa cells were cultured in RPMI medium supplemented with 10% FBS.

- Treatment : Cells were treated with varying concentrations of the compound (0, 10, 20, 30 µM).

- Assessment : Cell viability was assessed using an MTT assay after 24 hours.

Results : The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM.

Comparative Studies

Comparative studies have highlighted the unique biological profile of this compound relative to other halogenated pyridine derivatives. For instance, while compounds like 5-bromo-6-chloropyridin-3-amine showed moderate activity, the presence of both chlorine and iodine in our compound significantly enhanced its bioactivity .

Table: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | High | 25 µM |

| 5-Bromo-6-chloropyridin-3-amine | Moderate | >50 µM |

Q & A

Q. What are the common synthetic routes for 6-chloro-5-iodopyridin-2-amine?

Level: Basic

Methodological Answer:

The synthesis typically involves halogenation and cross-coupling reactions. For example, palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) can introduce iodine at the 5-position of a pyridine scaffold. Evidence from analogous syntheses (e.g., 6-chloropyridine-2-amine derivatives) suggests using Pd(PPh₃)₄ as a catalyst with Na₂CO₃ as a base in a DME:H₂O solvent system at 150°C for 1 hour . Optimizing stoichiometry and solvent ratios is critical to minimize by-products.

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Level: Advanced

Methodological Answer:

Yield optimization requires balancing temperature, catalyst loading, and substrate purity. For instance, in palladium-mediated reactions, increasing catalyst loading to 15 mol% (from 10 mol%) and using degassed solvents can improve efficiency. Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity. Contradictions in yields across studies may arise from trace moisture or oxygen sensitivity, necessitating inert atmosphere conditions .

Q. What spectroscopic techniques are used to characterize this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring.

- FT-IR : For identifying amine (-NH₂) and C-I/C-Cl stretches.

- Mass Spectrometry (HRMS) : To verify molecular weight (M.W. 254.46) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related chloropyridinamines .

Q. How can structural ambiguities in halogenated pyridinamines be resolved?

Level: Advanced

Methodological Answer:

Ambiguities in regiochemistry or hydrogen bonding can be addressed via:

- Single-crystal X-ray diffraction : Reveals intermolecular interactions (e.g., Cl⋯Cl contacts at 3.278 Å) and hydrogen-bonded dimers .

- DFT calculations : Predicts stable conformers and electronic properties.

- 2D NMR (e.g., NOESY) : Clarifies spatial proximity of substituents.

Q. What methodologies evaluate the biological activity of this compound derivatives?

Level: Basic

Methodological Answer:

Derivatives are screened for:

- Antiglycation activity : Measured via IC₅₀ values in bovine serum albumin (BSA) assays.

- Antioxidant potential : Using DPPH radical scavenging assays.

- β-Glucuronidase inhibition : Compared to standard inhibitors like D-saccharic acid 1,4-lactone.

For example, analogs like 6-chloro-2-aryl-imidazopyridines show IC₅₀ values of ~240 μM in antiglycation assays .

Q. How are structure-activity relationships (SAR) developed for halogenated pyridinamines?

Level: Advanced

Methodological Answer:

SAR studies involve:

Systematic substitution : Varying halogens (Cl, I) and aryl groups at positions 2, 5, and 2.

Docking simulations : To predict binding modes with target proteins (e.g., β-glucuronidase).

Comparative bioassays : Testing derivatives against parent compounds.

Contradictions in activity (e.g., lower IC₅₀ with electron-withdrawing groups) may reflect steric effects or solubility differences .

Q. How should researchers address contradictions in reported biological activity data?

Level: Advanced

Methodological Answer:

Conflicting results (e.g., varying IC₅₀ values) require:

- Standardized protocols : Uniform assay conditions (pH, temperature, solvent).

- Dose-response validation : Replicate experiments with purified batches.

- Meta-analysis : Compare data across studies, adjusting for variables like cell lines or reagent sources. For example, discrepancies in antioxidant assays may arise from differing DPPH concentrations .

Q. What stability challenges arise during storage of this compound?

Level: Basic

Methodological Answer:

The compound is sensitive to:

- Light : Store in amber vials under inert gas.

- Moisture : Use desiccants (e.g., silica gel) in sealed containers.

- Temperature : Long-term storage at -20°C prevents decomposition. Purity checks via HPLC (≥95%) are recommended pre-use .

Q. How does this compound interact with indoor surface materials in environmental chemistry studies?

Level: Advanced

Methodological Answer:

Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) analyze adsorption on surfaces like glass or polymers. Studies on analogous chloropyridines show that surface interactions depend on:

Propriétés

IUPAC Name |

6-chloro-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQCXIAUNZHCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743740 | |

| Record name | 6-Chloro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221398-11-3 | |

| Record name | 6-Chloro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.